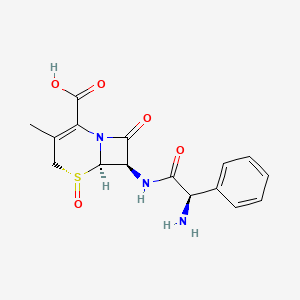

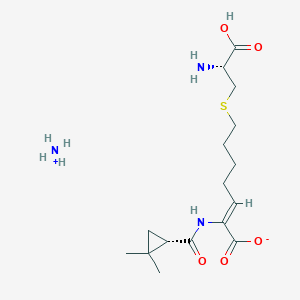

Faropenem Related Compound 2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Faropenem Related Compound 2 is a derivative of faropenem, which belongs to the carbapenem class of antibiotics. This compound has garnered attention due to its potential therapeutic and industrial applications. Faropenem itself is known for its broad-spectrum antibacterial activity and resistance to beta-lactamase degradation.

Aplicaciones Científicas De Investigación

Faropenem Related Compound 2 has several scientific research applications, including:

Chemistry: It is used in the synthesis of various chemical compounds and as a reference standard in analytical chemistry.

Biology: It is studied for its antibacterial properties and potential use in treating bacterial infections.

Medicine: It is investigated for its potential therapeutic applications, particularly in combating antibiotic-resistant bacteria.

Industry: It is used in the development of new antibiotics and other pharmaceutical products.

Mecanismo De Acción

Target of Action

Faropenem Related Compound 2, also known as Faropenem, primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, making them a crucial target for antibacterial agents .

Mode of Action

Faropenem interacts with its targets, the penicillin-binding proteins, by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This inhibition disrupts the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . The result is a weakened bacterial cell wall, making it more susceptible to damage and ultimately leading to bacterial death .

Biochemical Pathways

The primary biochemical pathway affected by Faropenem is the synthesis of the bacterial cell wall. By inhibiting the cross-linkage of peptidoglycan polymer chains, Faropenem disrupts the integrity of the bacterial cell wall . This disruption leads to cell lysis and death .

Pharmacokinetics

Faropenem is an ester prodrug derivative of the beta-lactam antibiotic faropenem . The prodrug form of Faropenem offers dramatically improved oral bioavailability and leads to higher systemic concentrations of the drug . The pharmacokinetic properties of Faropenem, including its absorption, distribution, metabolism, and excretion (ADME), are crucial for its bioavailability and therapeutic efficacy .

Result of Action

The primary molecular effect of Faropenem’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . Its activity against gram-negative organisms is more reserved .

Action Environment

The efficacy and stability of Faropenem can be influenced by various environmental factors. For instance, the presence of beta-lactamase enzymes in the bacterial environment can impact the effectiveness of Faropenem . Faropenem is resistant to some forms of extended-spectrum beta-lactamase, which enhances its stability and efficacy in such environments . Furthermore, the development of resistance to Faropenem can also be influenced by the excessive and/or inappropriate use of antimicrobial agents .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Faropenem Related Compound 2, like Faropenem, is expected to interact with various enzymes and proteins involved in bacterial cell wall synthesis. Faropenem is known to inhibit the synthesis of bacterial cell walls by inhibiting cross-linkage between the linear peptidoglycan polymer chains

Cellular Effects

Faropenem has demonstrated excellent in vitro activity against common respiratory pathogens, many aerobic gram-positive organisms, and anaerobes . It is expected that this compound may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-documented. Faropenem acts by inhibiting the synthesis of bacterial cell walls. It inhibits cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This compound may exert its effects at the molecular level through similar mechanisms.

Temporal Effects in Laboratory Settings

Faropenem has been shown to have a maximum bactericidal effect at 10 × MIC at between 12 and 24 hours . This compound may exhibit similar temporal effects.

Metabolic Pathways

Faropenem is known to be involved in the inhibition of bacterial cell wall synthesis . This compound may be involved in similar metabolic pathways.

Transport and Distribution

Faropenem has been shown to be transported across the renal epithelial luminal membrane via the inorganic phosphate transporter Npt1 . This compound may be transported and distributed in a similar manner.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Faropenem Related Compound 2 involves several steps. One method includes treating a compound of Formula II with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent. The reaction mixture is then treated with water and a water-miscible solvent to isolate a hydrate of an alkali metal salt of faropenem .

Industrial Production Methods: Industrial production methods for faropenem and its derivatives often involve the use of natural L-threonine as a raw material. The process is characterized by high productivity, low cost, simple operation, and suitability for industrialization .

Análisis De Reacciones Químicas

Types of Reactions: Faropenem Related Compound 2 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Comparación Con Compuestos Similares

Faropenem: The parent compound, known for its broad-spectrum antibacterial activity.

Imipenem: Another carbapenem antibiotic with a similar mechanism of action.

Meropenem: A carbapenem antibiotic with a broader spectrum of activity compared to faropenem.

Uniqueness: Faropenem Related Compound 2 is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and antibacterial activity compared to other carbapenems .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis of Faropenem Related Compound 2 involves the conversion of a starting material into the desired compound through a series of chemical reactions.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "ethyl 4-(dimethylamino)pyridine-3-carboxylate", "sodium borohydride", "acetic anhydride", "sodium hydroxide", "water", "ethyl acetate", "methanol", "hydrochloric acid" ], "Reaction": [ "Step 1: Reduction of 4-chloro-3-nitrobenzoic acid with sodium borohydride in methanol", "Step 2: Protection of the carboxylic acid group by reacting the product of step 1 with acetic anhydride in the presence of sodium hydroxide", "Step 3: Reduction of the nitro group by reacting the product of step 2 with sodium borohydride in methanol", "Step 4: Deprotection of the carboxylic acid group by reacting the product of step 3 with hydrochloric acid in water", "Step 5: Cyclization of the product of step 4 with ethyl 4-(dimethylamino)pyridine-3-carboxylate in ethyl acetate" ] } | |

Número CAS |

429691-43-0 |

Fórmula molecular |

C21H33NO7SSi |

Peso molecular |

471.65 |

Apariencia |

White to light brown powder |

Pureza |

> 95% |

Cantidad |

Milligrams-Grams |

Sinónimos |

(3S,4R)- 1-Azetidineacetic acid, 3-[(1R)-1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-α,2-dioxo-4-[[[(2R)-tetrahydro-2-furanyl]carbonyl]thio]-, 2-propen-1-yl ester; |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![sodium;(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methylidene-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylate](/img/structure/B601407.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)

![6-[4-(1-Cyclohexyl-1H-tetrazol-5-yl)butoxy]-1-[4-(1-cyclohexyl-1H-tetrazol-5-yl)butyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B601419.png)

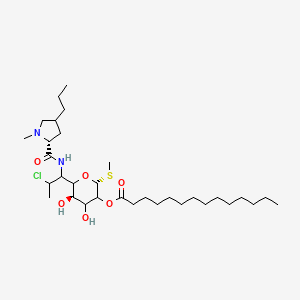

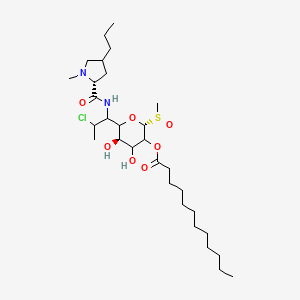

![[(3S,6R)-2-[2-chloro-1-[[(2R)-1-methyl-4-propylpyrrolidine-2-carbonyl]amino]propyl]-3,5-dihydroxy-6-methylsulfanyloxan-4-yl] hexadecanoate](/img/structure/B601430.png)